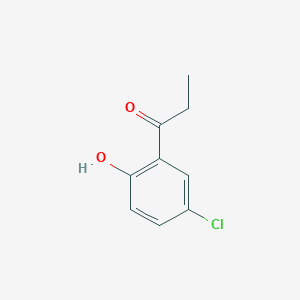

5'-Chloro-2'-hydroxypropiophenone

Description

Contextualization within Substituted Propiophenones and Aromatic Ketones

5'-Chloro-2'-hydroxypropiophenone belongs to the class of organic compounds known as propiophenones, which are characterized by a propiophenone (B1677668) skeleton. This skeleton consists of a benzene (B151609) ring attached to a propan-1-one group. Propiophenones themselves are a subset of aromatic ketones, which are ketones where the carbonyl group is attached to at least one aromatic ring.

The structure of this compound is distinguished by two key substitutions on the benzene ring: a chlorine atom at the 5-position and a hydroxyl group at the 2-position. These substitutions significantly influence the chemical reactivity and properties of the molecule, making it a valuable precursor in organic synthesis. For instance, substituted acetophenones, which are structurally related to propiophenones, are useful intermediates in the synthesis of more complex molecules. orgsyn.org The presence of the hydroxyl group can direct further chemical transformations, while the chlorine atom can be involved in or influence various reactions.

Significance and Research Trajectory of Halogenated Hydroxypropiophenones

Halogenated organic compounds, which include halogenated hydroxypropiophenones, have been manufactured and utilized in a vast number of industrial and agricultural applications. nih.gov In the context of academic and industrial research, halogenated hydroxypropiophenones are important as building blocks for the synthesis of more complex molecules. The presence of both a halogen and a hydroxyl group on the propiophenone scaffold provides multiple reactive sites for further functionalization.

The research trajectory for compounds like this compound often involves their use as starting materials or key intermediates in the synthesis of novel compounds with potential applications in various fields. For example, the related compound 4'-Methylpropiophenone is a crucial intermediate in the synthesis of pharmaceuticals. chemicalbook.comchemicalbook.com Similarly, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which is synthesized from 2-amino-4-chlorophenol (B47367) and itaconic acid, have been investigated for their antioxidant activity. mdpi.com The study of such halogenated and hydroxylated propiophenone derivatives continues to be an active area of research, focusing on the development of new synthetic methodologies and the exploration of the properties of the resulting compounds.

Table of Compounds Mentioned

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNYWGRYCXKHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303290 | |

| Record name | 5'-chloro-2'-hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-16-2 | |

| Record name | 2892-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5'-chloro-2'-hydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Chloro-2'-hydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 5'-Chloro-2'-hydroxypropiophenone

The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.orgnih.govorganic-chemistry.orgbyjus.com In the context of this compound synthesis, the starting material is typically 4-chlorophenyl propionate (B1217596). The reaction involves the migration of the propionyl group from the phenolic oxygen to the aromatic ring.

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium carbocation intermediate. nih.gov The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the ester bond, generating a free acylium ion which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated chlorophenol ring. nih.govresearchgate.net

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and the solvent. nih.govbyjus.com Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer, which is the desired 2'-hydroxy product in this case. nih.govresearchgate.net This is because the ortho product can form a more stable bidentate complex with the aluminum catalyst. nih.gov The use of non-polar solvents also tends to favor the ortho product. byjus.com

While aluminum chloride is a traditional catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and stannic chloride (SnCl₄) can also be employed. organic-chemistry.org In some cases, to circumvent the use of corrosive and hazardous Lewis acids, alternative catalysts like zinc powder have been explored, offering a more environmentally benign approach. nih.gov A photo-Fries rearrangement is also possible, proceeding through a radical mechanism, but it often results in lower yields and is less commonly used for preparative scale synthesis. wikipedia.orgnih.gov

Table 1: Fries Rearrangement for the Synthesis of Hydroxy Aryl Ketones

| Starting Material | Catalyst | Reaction Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 4-chlorophenyl propionate | AlCl₃ | Not specified | This compound and 3'-Chloro-4'-hydroxypropiophenone | Not specified | wikipedia.org |

| Phenylacetate | AlCl₃ | Not specified | ortho- and para-hydroxyacetophenone | Not specified | organic-chemistry.org |

| Acetylated phenols | Zinc powder | Microwave or conventional heating in DMF | Single isomers | Good | nih.gov |

A more direct route to this compound is the Friedel-Crafts acylation of 4-chlorophenol (B41353). scirp.org This reaction introduces the propionyl group directly onto the aromatic ring of the phenol (B47542). The choice of acylating agent and catalyst is crucial for achieving good yields and selectivity.

Commonly, propionyl chloride or propionic anhydride (B1165640) is used as the acylating agent. The reaction is promoted by a Lewis acid catalyst, which activates the acylating agent for electrophilic attack on the electron-rich phenol ring.

A reported method involves the acylation of 4-chlorophenol with propionic acid in the presence of boron trifluoride (BF₃) in a sealed tube at elevated temperatures. While effective, this method requires specialized equipment. A more conventional approach utilizes propionyl chloride and a Lewis acid like aluminum chloride. The reaction is typically carried out in a suitable solvent, and like the Fries rearrangement, the regioselectivity can be influenced by the reaction conditions. The hydroxyl group of the phenol directs the incoming acyl group primarily to the ortho and para positions. In the case of 4-chlorophenol, the ortho position to the hydroxyl group is favored for the synthesis of this compound.

Table 2: Acylation Reactions for the Synthesis of Hydroxyketones

| Phenolic Precursor | Acylating Agent | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-chlorophenol | propionic acid | BF₃ | Sealed tube, 150°C, 5h | This compound | 82% | wikipedia.org |

| Anisole | Acetic anhydride | Mordenite Zeolite | Acetic acid, 3h | 4-Methoxyacetophenone | Quantitative | scirp.org |

Derivatization Strategies and Functionalization of this compound

The presence of a reactive carbonyl group and an acidic hydroxyl group makes this compound a versatile substrate for further chemical transformations. A significant derivatization strategy involves the formation of Schiff bases through condensation with primary amines.

Schiff bases, or ketimines in this case, are formed by the reaction of the carbonyl group of this compound with the amino group of a primary amine. This reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a carbon-nitrogen double bond (azomethine group). youtube.com

The synthesis of Schiff bases from this compound can be readily achieved by refluxing the ketone with a primary amine in a suitable solvent, often an alcohol like ethanol (B145695). researchgate.net The reaction is typically carried out for several hours, and the progress can be monitored by thin-layer chromatography. researchgate.net The resulting Schiff bases are often colored solids with sharp melting points. researchgate.net

A variety of primary amines can be used in this condensation reaction, including both aliphatic and aromatic amines. Examples of amines that have been successfully condensed with substituted hydroxypropiophenones include benzylamine, p-toluidine, aniline, and propylamine. researchgate.net The resulting Schiff bases are characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, which confirm the presence of the characteristic azomethine (C=N) bond. researchgate.net

Table 3: Synthesis of Schiff Bases from Substituted Hydroxypropiophenones

| Hydroxypropiophenone Derivative | Primary Amine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chloro hydroxypropiophenone | Benzylamine | Reflux, 3-5 hours | Schiff Base | researchgate.net |

| Chloro hydroxypropiophenone | p-toluidine | Reflux, 3-5 hours | Schiff Base | researchgate.net |

| Chloro hydroxypropiophenone | Aniline | Reflux, 3-5 hours | Schiff Base | researchgate.net |

| Chloro hydroxypropiophenone | Propylamine | Reflux, 3-5 hours | Schiff Base | researchgate.net |

Bisketimines are a class of Schiff bases that contain two azomethine groups, typically formed from the reaction of a diketone or two equivalents of a monoketone with a diamine. In the context of this compound, bisketimines can be synthesized by reacting two equivalents of the ketone with one equivalent of a diamine.

While direct synthesis examples using this compound are not extensively reported, the synthesis of bisketimines from the closely related 2-hydroxyacetophenone (B1195853) and various chiral diamines is well-documented. mdpi.com These syntheses are typically carried out by refluxing the ketone and the diamine in a solvent such as absolute ethanol or toluene (B28343). mdpi.com For instance, the condensation of 2-hydroxyacetophenone with (1R,2R)-(-)-1,2-diaminocyclohexane in refluxing ethanol yields the corresponding bisketimine. mdpi.com In some cases, an activating agent like alkaline aluminum oxide is used to facilitate the reaction, particularly with less reactive diamines. mdpi.com

By analogy, it is expected that this compound would react similarly with diamines such as ethylenediamine (B42938) or 1,2-diaminocyclohexane to form the corresponding bisketimines under similar reaction conditions. The resulting bisketimines would be valuable ligands in coordination chemistry due to their tetradentate nature, with two nitrogen and two oxygen donor atoms.

Table 4: Synthesis of Bisketimines from 2-Hydroxyacetophenone and Diamines

| Ketone | Diamine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-hydroxyacetophenone | (1R,2R)-(-)-1,2-diaminocyclohexane | Reflux in absolute ethanol, 36h | Bisketimine | mdpi.com |

| 2-hydroxyacetophenone | (1S,2S)-(-)-1,2-diphenylethylenediamine | Reflux in absolute toluene with activated alkaline aluminum oxide, 24h | Bisketimine | mdpi.com |

Metal Complexation Reactions

This compound serves as a foundational molecule for the synthesis of Schiff base ligands, which are subsequently used to form transition metal complexes. These reactions are crucial for developing new materials with specific electronic and magnetic properties.

Schiff base ligands are typically synthesized through the condensation reaction of this compound with a primary amine. derpharmachemica.comresearchgate.net For instance, the reaction with 2-chloropyridine-3-carboxamide in ethanol yields a Schiff base ligand which can then be reacted with various transition metal salts (acetates of Co(II), Ni(II), Cu(II), and Zn(II)) to form the corresponding metal complexes. derpharmachemica.com The general procedure involves refluxing a hot ethanolic solution of the Schiff base ligand with the respective metal salt for several hours, leading to the precipitation of the complex. derpharmachemica.comsemanticscholar.org These complexes are often colored solids, soluble in solvents like DMF and DMSO. derpharmachemica.com

Similarly, Schiff base ligands can be prepared from the condensation of this compound with other amines, such as 1,3-diaminopropane, to create tetradentate ligands. researchgate.net These ligands readily form stable complexes with a range of transition metals including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netsemanticscholar.org The synthesis generally involves a 1:2 metal to ligand ratio, and the resulting complexes are non-electrolytic in nature. semanticscholar.org

The following table summarizes the synthesis of various transition metal complexes using Schiff base ligands derived from this compound.

| Ligand Derived From | Metal Ion | Resulting Complex | Reference |

| This compound and 2-chloropyridine-3-carboxamide | Co(II) | Cobalt(II) complex | derpharmachemica.com |

| This compound and 2-chloropyridine-3-carboxamide | Ni(II) | Nickel(II) complex | derpharmachemica.com |

| This compound and 2-chloropyridine-3-carboxamide | Cu(II) | Copper(II) complex | derpharmachemica.com |

| This compound and 2-chloropyridine-3-carboxamide | Zn(II) | Zinc(II) complex | derpharmachemica.com |

| This compound and 1,3-diaminopropane | Mn(II) | Manganese(II) complex | researchgate.net |

| This compound and 1,3-diaminopropane | Co(II) | Cobalt(II) complex | researchgate.net |

| This compound and 1,3-diaminopropane | Ni(II) | Nickel(II) complex | researchgate.net |

| This compound and 1,3-diaminopropane | Cu(II) | Copper(II) complex | researchgate.net |

| This compound and 1,3-diaminopropane | Zn(II) | Zinc(II) complex | researchgate.net |

| p-hydroxypropiophenone and 4-aminopyridine | Mn(II) | Manganese(II) complex | semanticscholar.org |

| p-hydroxypropiophenone and 4-aminopyridine | Zn(II) | Zinc(II) complex | semanticscholar.org |

Spectroscopic and magnetic studies are instrumental in elucidating the geometry of these complexes. For example, electronic spectra of Co(II) complexes often show absorption bands characteristic of a high-spin octahedral geometry. africanjournalofbiomedicalresearch.com Similarly, magnetic susceptibility data can suggest octahedral structures for Mn(II) and other metal complexes. semanticscholar.org In some cases, square planar or tetrahedral geometries are also observed. researchgate.nettroindia.in

The binding of the ligand to the metal center is confirmed by shifts in the IR spectra, particularly the azomethine (-C=N-) stretching frequency, indicating its participation in coordination. semanticscholar.org The coordination can involve the phenolic oxygen, the azomethine nitrogen, and in some cases, other functional groups present on the ligand. nih.gov The specific binding mode can influence whether the resulting complex is monomeric or dimeric. nsf.gov

The following table details the coordination geometries and ligand binding modes for some of the synthesized complexes.

| Metal Ion | Proposed Geometry | Ligand Binding | Reference |

| Co(II) | Octahedral | N,O donors | africanjournalofbiomedicalresearch.com |

| Ni(II) | Octahedral/Square Planar | N,O donors | researchgate.nettroindia.in |

| Cu(II) | Square Planar | N,O donors | researchgate.net |

| Zn(II) | Tetrahedral | N,O donors | eurjchem.com |

| Mn(II) | Octahedral | N,O donors | semanticscholar.org |

Synthesis of Chalcone (B49325) Derivatives via Condensation Reactions

Chalcones, or 1,3-diphenyl-2-propene-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. chemrevlett.comwikipedia.org this compound can serve as the acetophenone component in this reaction.

The synthesis involves reacting this compound with a substituted benzaldehyde (B42025) in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide in ethanol. chemrevlett.comnih.gov This reaction leads to the formation of 2'-hydroxychalcone (B22705) derivatives. nih.govmdpi.com The use of ultrasound irradiation has also been reported to facilitate this condensation, often leading to higher yields and shorter reaction times. mdpi.com

The following table provides examples of chalcone derivatives synthesized from this compound.

| Aldehyde Reactant | Base/Solvent | Resulting Chalcone Derivative | Reference |

| Benzaldehyde | NaOH/Ethanol | 2'-Hydroxychalcone | mdpi.com |

| Substituted Benzaldehydes | KOH/Ethanol | Substituted 2'-Hydroxychalcones | nih.gov |

| 3-Chlorobenzaldehyde | Not Specified | 3-Chloro-2'-hydroxychalcone | researchgate.net |

Other Aromatic Substitutions and Modifications

Beyond metal complexation and chalcone synthesis, the this compound scaffold can undergo other chemical transformations, including benzoylation and further halogenation.

The benzoylation of phenolic compounds is a common protection or modification strategy. In the context of molecules structurally related to this compound, such as 2-hydroxy-5-methylbenzophenone, benzoylation can be achieved using benzoyl chloride in the presence of a base like sodium hydroxide. troindia.in This reaction proceeds via a Schotten-Baumann-type mechanism, where the phenoxide ion acts as a nucleophile. The chemoselectivity of this reaction is important, ensuring that the phenolic hydroxyl group is acylated in preference to other reactive sites.

The aromatic ring and the α-carbon of the propiophenone (B1677668) scaffold are susceptible to further halogenation. Iodination, in particular, can be achieved using various reagents and conditions. Elemental iodine in the presence of an oxidizing agent like hydrogen peroxide can introduce iodine onto the aromatic ring of activated substrates. chem-soc.si For ketones like propiophenone, iodination often occurs regioselectively at the α-position to the carbonyl group. chem-soc.sisciencemadness.org

Alternative methods for iodination include the use of iodine with a copper(II) salt catalyst, such as copper(II) acetate (B1210297) in acetic acid. sciencemadness.org Another approach involves the reaction of the ketone with iodine in a solvent like 1,2-dimethoxyethane. sciencemadness.org For deactivated aromatic rings, a potent iodinating agent can be generated from iodic acid in the presence of sulfuric acid. nih.gov

The following table summarizes various halogenation and iodination methods applicable to propiophenone scaffolds.

| Reagent System | Position of Iodination | Reference |

| I₂ / H₂O₂ | α-position to carbonyl | chem-soc.si |

| I₂ / Cu(OAc)₂ in AcOH | α-position to carbonyl | sciencemadness.org |

| Iodic acid / H₂SO₄ | Aromatic ring | nih.gov |

Advanced Synthetic Techniques and Reaction Condition Optimization

Solvent-Free Mechanochemical Synthesis Approaches

Solvent-free mechanochemical synthesis is emerging as a green and efficient alternative to traditional solvent-based methods for producing hydroxyaryl ketones. This technique, which involves grinding solid reactants together, often with a catalytic amount of a liquid or a solid acid, can lead to high yields and selectivities while minimizing solvent waste.

One of the most relevant mechanochemical methods for synthesizing this compound is the Fries rearrangement of 4-chlorophenyl propionate. sigmaaldrich.cn This reaction can be efficiently carried out using a ball mill or a twin-screw extruder. chemrxiv.org The key advantages of this approach include significantly reduced reaction times, often from hours to minutes, and the avoidance of bulk solvents. rsc.orgrsc.org

Research on the mechanochemical Fries rearrangement of similar phenyl acetates to produce hydroxyacetophenones has demonstrated that reaction parameters can be optimized to control the conversion and the ratio of ortho to para isomers. chemrxiv.org For instance, the use of liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can influence the product distribution. The temperature within the milling or extrusion equipment is another critical factor affecting the isomer ratio. chemrxiv.org

Table 1: Illustrative Data on Mechanochemical Fries Rearrangement of a Phenyl Ester

| Entry | Method | Temperature (°C) | Time | Conversion (%) | p/o Ratio |

| 1 | Ball Mill | 75 | 90 min | >99 | 1.8 |

| 2 | Extrusion | 100 | 3 min | >99 | 1.9 |

| 3 | Extrusion + Aging | 50 | 3 min + 1 week | >90 | 2.7 |

This data is based on findings for the synthesis of para-hydroxyacetophenone and is presented here to illustrate the principles of mechanochemical synthesis that could be applied to this compound. chemrxiv.org

The application of these principles to the synthesis of this compound would involve the high-energy milling of 4-chlorophenyl propionate in the presence of a Lewis acid catalyst. By carefully controlling the reaction conditions, it is possible to achieve high yields of the desired 2'-hydroxy isomer.

Photochemical Reactions and Photoremovable Protecting Group Chemistry

The 2'-hydroxyaryl ketone moiety within this compound makes it a candidate for applications in photochemistry, particularly as a photoremovable protecting group (PPG). PPGs are molecules that can be cleaved by light to release a protected substrate, offering precise spatial and temporal control over chemical reactions. acs.org

The photochemical behavior of 2'-hydroxyacetophenones and related phenacyl derivatives is well-documented and often involves a photo-Favorskii rearrangement. nih.gov Upon irradiation with UV light, the ketone undergoes a skeletal rearrangement, leading to the release of a leaving group attached at the acyl position. acs.orgnih.gov In the context of this compound, if a substrate were attached as an ester to the propionyl group, light-induced cleavage could release the substrate.

The efficiency and outcome of these photochemical reactions are influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the solvent. acs.orgnih.gov Studies on the related p-hydroxyphenacyl (pHP) protecting group show that various substituents on the phenyl ring have a modest effect on the rate and quantum efficiencies of the photoreaction. nih.gov The presence of water is often crucial for achieving high yields of the released product. acs.org

Table 2: Key Aspects of Photoremovable Protecting Groups Based on Hydroxyphenacyl Chromophores

| Feature | Description | Reference |

| Activation | Irradiation with UV light. | sigmaaldrich.cnacs.org |

| Mechanism | Typically proceeds via a photo-Favorskii rearrangement. | nih.gov |

| Products | Release of the protected substrate and formation of a rearranged photoproduct. | nih.gov |

| Solvent Effects | Aqueous or hydroxylic solvents generally favor efficient release. Aprotic solvents can lead to reduction products. | nih.gov |

While specific research on this compound as a PPG is not extensively available, the principles derived from studies on similar chromophores suggest its potential in this area. The chloro substituent at the 5'-position could influence the photochemical properties, such as the absorption wavelength and the quantum yield of the photorelease process. Further research would be needed to fully characterize its behavior and efficacy as a photoremovable protecting group.

Iii. Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 5'-Chloro-2'-hydroxypropiophenone. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that reveal its atomic and molecular composition.

In the ¹H NMR spectrum, the ethyl group of the propiophenone (B1677668) moiety is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. The aromatic protons will appear as a set of signals in the downfield region. For the 5'-chloro-2'-hydroxyphenyl group, three aromatic protons would be observed. The proton ortho to the hydroxyl group (at C3') and the proton ortho to the carbonyl group (at C6') would likely appear as doublets, while the proton at C4' would be a doublet of doublets. The phenolic hydroxyl proton will present as a singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon is typically found in the most downfield region of the spectrum. The carbons of the aromatic ring will have chemical shifts influenced by the attached substituents (hydroxyl, chloro, and propionyl groups). The ethyl group will exhibit two signals in the upfield region.

A study on (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative sharing the same substituted phenyl ring, provides valuable insight into the expected chemical shifts for the aromatic portion of this compound. rjpbcs.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~1.2 | Triplet |

| -CH₂- | ~3.0 | Quartet |

| Aromatic H | 6.8 - 7.8 | Multiplets |

| -OH | Variable | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~8-10 |

| -CH₂- | ~30-35 |

| Aromatic C | 118-160 |

| C=O | >200 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-chlorine (C-Cl) groups.

The hydroxyl group will exhibit a broad absorption band in the region of 3100-3600 cm⁻¹, which is characteristic of a phenolic -OH group involved in hydrogen bonding. The carbonyl group of the ketone will show a strong, sharp absorption band around 1650-1700 cm⁻¹. The position of this band is influenced by the ortho-hydroxyl group, which can form an intramolecular hydrogen bond with the carbonyl oxygen, causing a shift to a lower wavenumber. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Spectroscopic data from related chalcones, such as (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, supports these expected assignments. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH stretch | 3100 - 3600 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Ketone C=O stretch | 1650 - 1700 | Strong, Sharp |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |

| C-Cl stretch | 600 - 800 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound, namely the substituted benzene (B151609) ring and the carbonyl group, are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

Typically, aromatic ketones exhibit two main absorption bands: a strong band at shorter wavelengths (around 240-280 nm) corresponding to a π → π* transition, and a weaker band at longer wavelengths (around 300-340 nm) due to an n → π* transition of the carbonyl group. The presence of the hydroxyl and chloro substituents on the aromatic ring can cause a shift in the position and intensity of these bands (a bathochromic or hypsochromic shift).

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to analyze this compound.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Common fragmentation pathways for this type of compound include the alpha-cleavage of the ethyl group, leading to a prominent fragment ion. Other fragmentations may involve the loss of a CO molecule or other rearrangements of the aromatic ring. Analysis of the fragmentation pattern of related compounds, such as 2'-hydroxypropiophenone (B1664087), can aid in the interpretation of the mass spectrum. spectrabase.com

X-ray Diffraction Analysis of Crystalline Forms and Metal Complexes

X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself has not been reported in the searched literature, studies on similar molecules, such as (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone, have been conducted. chemicalbook.com These studies reveal how the molecules pack in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking.

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound makes it a good candidate for forming metal complexes. The compound can act as a bidentate ligand, coordinating to a metal ion through the hydroxyl oxygen and the carbonyl oxygen. X-ray diffraction studies of such metal complexes would provide valuable information on the coordination geometry and the nature of the metal-ligand bonding.

Thermogravimetric Analysis (TGA) of Derivatives and Metal Complexes

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to study the thermal stability and decomposition of materials.

For this compound, TGA can be used to determine its decomposition temperature. When applied to its derivatives or metal complexes, TGA can provide information about the loss of coordinated solvent molecules (like water) and the thermal stability of the complex. The decomposition profile can also give clues about the stoichiometry of the complex. For instance, studies on metal complexes of other phenolic compounds often show a multi-step decomposition process, corresponding to the loss of different ligands at different temperatures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. In the case of this compound, elemental analysis serves as a quantitative method to confirm its atomic makeup, ensuring the compound's purity and structural integrity.

The theoretical elemental composition of this compound can be calculated from its chemical formula, C₉H₉ClO₂ chemcd.comnih.govchemicalbook.com, and the atomic weights of its constituent atoms (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of the compound is 184.62 g/mol . chemcd.com

The expected percentages for Carbon (C), Hydrogen (H), and Chlorine (Cl) are derived as follows:

Carbon (C): (9 * 12.01 g/mol ) / 184.62 g/mol * 100% = 58.54%

Hydrogen (H): (9 * 1.008 g/mol ) / 184.62 g/mol * 100% = 4.92%

Chlorine (Cl): (1 * 35.45 g/mol ) / 184.62 g/mol * 100% = 19.20%

Oxygen (O): (2 * 16.00 g/mol ) / 184.62 g/mol * 100% = 17.33%

In a typical experimental setting, the synthesized this compound would be analyzed using an elemental analyzer. The resulting experimental values for the mass percentages of C, H, and Cl are then compared against the calculated theoretical values. A close agreement between the experimental and theoretical data, typically within a tolerance of ±0.4%, is widely accepted as confirmation of the compound's identity and purity. nih.gov

The following interactive data table summarizes the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 58.54% |

| Hydrogen | H | 4.92% |

| Chlorine | Cl | 19.20% |

| Oxygen | O | 17.33% |

This verification step is a critical component of the comprehensive characterization of this compound, complementing spectroscopic data to provide a complete and accurate description of the molecule.

Iv. Biological and Pharmacological Investigations

Antimicrobial Activity Studies

The antimicrobial properties of compounds derived from 5'-Chloro-2'-hydroxypropiophenone have been evaluated against a range of pathogenic bacteria and fungi. These studies often involve the synthesis of chalcones, which are known for their broad spectrum of biological activities.

Chalcones synthesized from 5'-chloro-2'-hydroxy acetophenone (B1666503), a closely related precursor, have demonstrated notable antibacterial activity against Gram-positive bacteria. In one study, a series of chalcones were tested against Staphylococcus aureus and Bacillus subtilis. The presence of the 2-hydroxy-5-chlorophenyl ring was found to be crucial for their moderate to high antibacterial efficacy. amazonaws.com Specifically, a chalcone (B49325) derivative incorporating a pyridinyl ring exhibited the highest activity against Staphylococcus aureus and Bacillus subtilis, with zones of inhibition recorded at 27.52±0.16 mm and 28.85±0.11 mm, respectively. amazonaws.com

Another study investigated the bactericidal activity of a series of 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA). One of the tested compounds demonstrated a rapid, concentration-dependent bactericidal effect against an MRSA strain, highlighting the potential of these derivatives in combating antibiotic-resistant bacteria.

Table 1: Antibacterial Efficacy of Chalcone Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Pyridinyl-substituted chalcone | Staphylococcus aureus | 27.52 ± 0.16 amazonaws.com |

| Pyridinyl-substituted chalcone | Bacillus subtilis | 28.85 ± 0.11 amazonaws.com |

Data is for chalcones derived from the related 5'-chloro-2'-hydroxy acetophenone.

The same series of chalcones derived from 5'-chloro-2'-hydroxy acetophenone were also tested against Gram-negative bacteria, including Escherichia coli and Proteus vulgaris. amazonaws.com The results indicated that the nature of the substituent on the second aromatic ring (ring-B) significantly influences the antibacterial activity. A chalcone with a thienyl ring containing a sulfur atom was particularly effective against Escherichia coli and Proteus vulgaris, showing zones of inhibition of 21.14±0.21 mm and 22.14±0.12 mm, respectively. amazonaws.com The pyridinyl-substituted chalcone also displayed good activity against these Gram-negative strains. amazonaws.com

Table 2: Antibacterial Efficacy of Chalcone Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thienyl-substituted chalcone | Escherichia coli | 21.14 ± 0.21 amazonaws.com |

| Thienyl-substituted chalcone | Proteus vulgaris | 22.14 ± 0.12 amazonaws.com |

| Pyridinyl-substituted chalcone | Escherichia coli | 22.05 ± 0.16 amazonaws.com |

| Pyridinyl-substituted chalcone | Proteus vulgaris | 23.18 ± 0.17 amazonaws.com |

Data is for chalcones derived from the related 5'-chloro-2'-hydroxy acetophenone.

The antifungal potential of chalcones derived from this compound and related structures has been investigated against clinically relevant fungal strains. One study reported that 5′-chloro-2′-hydroxychalcone significantly inhibited the growth of the yeast Candida albicans. nih.gov However, another study on a series of chalcone derivatives found no activity against Candida albicans or Aspergillus niger. nih.gov This suggests that the specific substitutions on the chalcone scaffold are critical for antifungal efficacy. Dichloro-substituted chalcones have shown activity against Aspergillus niger and Candida tropicalis, with some derivatives exhibiting improved efficacy over others based on the position of the chloro substituents. researchgate.net

The antimicrobial activity of Schiff bases derived from this compound and their metal complexes has been a subject of considerable research. It is a well-established principle that the chelation of metal ions to organic ligands can enhance their biological activity. biotech-asia.orgnih.govtjpr.orgnanobioletters.com Studies on Schiff bases derived from the related 5-chloro-2-hydroxyacetophenone have shown that their metal complexes with ions such as Cu(II), Ni(II), Co(II), and Zn(II) exhibit significant antimicrobial properties. biotech-asia.org

The enhanced activity of the metal complexes is often attributed to Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This, in turn, facilitates the diffusion of the complex through the lipid layer of the microbial cell membrane, allowing it to interfere with normal cellular processes. The metal complexes often show greater activity against Gram-positive bacteria than Gram-negative bacteria, which is thought to be due to the differences in their cell wall structures. nanobioletters.com Furthermore, the mode of action may involve the inhibition of enzyme activity, where the metal complex deactivates the enzyme by binding to its active sites.

Anti-inflammatory Research Potential

Research into the anti-inflammatory properties of this compound has primarily focused on its chalcone derivatives. Chalcones are known to possess anti-inflammatory effects, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.govnih.gov

A study on new chalcone derivatives revealed that 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone exhibited the most potent anti-inflammatory activity, with a 90% inhibition of edema in a carrageenan-induced hind paw edema model. While this compound has additional substitutions, it highlights the anti-inflammatory potential of the core 5'-chloro-2'-hydroxy-chalcone structure. The presence of hydroxyl and chloro groups on the chalcone backbone has been noted to contribute to strong inhibitory actions against inflammatory mediators.

The mechanism of anti-inflammatory action for many chalcones involves the inhibition of the COX enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Anticancer Potential and Related Mechanisms

The anticancer properties of chalcones derived from this compound and related structures are an active area of investigation. The presence of both a chlorine atom and a hydroxyl group on the chalcone framework is considered favorable for anticancer activity. nih.govnih.gov

The mechanisms through which these chalcones exert their anticancer effects are multifaceted and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and migration. nih.govnih.gov Some chalcone derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines. For instance, chlorinated chalcones have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) cell lines. researchgate.net

The anticancer activity is often linked to the interaction of the chalcone with various cellular targets. These can include key proteins involved in cell cycle regulation and apoptosis, such as p53, caspases, and Bcl-2 family proteins. nih.gov Furthermore, some chalcone-metal complexes have been synthesized and evaluated for their anticancer activity, with some showing promising results by triggering multiple mechanisms, including mitochondrial apoptosis and DNA damage.

Inhibition of Protein Dimerization (e.g., Survivin)

Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in nearly all human cancers but is largely absent in normal adult tissues. It plays a dual role in inhibiting apoptosis and regulating cell division, making it an attractive target for cancer therapy. Survivin functions as a homodimer, and the disruption of this dimerization interface is a key strategy for inducing its degradation and promoting cancer cell death. derpharmachemica.comnih.gov

Research into small-molecule inhibitors has identified compounds containing the 5-chloro-2-hydroxyphenyl scaffold as potent modulators of survivin dimerization. nih.gov Through computational modeling and chemical synthesis, derivatives have been developed that bind to the survivin dimerization interface. nih.gov This binding action disrupts the formation of the functional survivin homodimer, leading to proteasome-dependent degradation of the survivin protein, mitotic arrest, and subsequent apoptosis in cancer cells. derpharmachemica.com

Two notable derivatives, LLP3 and LLP9, which incorporate the 6-(5-chloro-2-hydroxyphenyl) structure, have demonstrated significant activity. In studies involving human umbilical vein endothelial cells (HUVEC) and prostate cancer cells (PC3), these compounds caused delays in mitotic progression and significant mitotic defects at nanomolar concentrations. nih.gov This provides preclinical evidence for the therapeutic potential of targeting the survivin dimerization interface with compounds related to this compound. derpharmachemica.comnih.gov

Table 1: Survivin Dimerization Modulators Containing the 5-Chloro-2-hydroxyphenyl Moiety

| Compound | Chemical Name | Observed Effect | Cell Lines |

|---|---|---|---|

| LLP3 | 6-(5-chloro-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Delay in mitotic progression, mitotic defects | HUVEC, PC3 |

| LLP9 | 4-(3,5-bis(benzyloxy)phenyl)-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Delay in mitotic progression, mitotic defects | HUVEC, PC3 |

Data sourced from a 2013 study on survivin dimerization modulators. nih.gov

Inhibition of Enzymes Involved in Cancer Pathways

The anticancer potential of compounds structurally related to this compound, such as chalcones (1,3-diaryl-2-propen-1-ones), extends to the inhibition of key enzymes in cancer pathways. nih.gov These enzymes are critical for tumor growth, inflammation, and survival.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): These enzymes are central to the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are inflammatory mediators that play a role in carcinogenesis. Chalcone derivatives have been shown to inhibit both COX-2 and 5-LOX. nih.gov For instance, certain chalcones effectively inhibit degranulation and 5-lipoxygenase activity in human neutrophils, indicating anti-inflammatory potential that is relevant to cancer prevention and treatment. nih.gov

Carbonic Anhydrases (CAs): CAs, particularly isoforms I and II, are involved in regulating pH, which is often dysregulated in the tumor microenvironment. Chalcone derivatives have been identified as inhibitors of human carbonic anhydrase isoenzymes hCA I and hCA II, with some compounds showing potent inhibition. researchgate.net

Other Enzymes: Research into related chemical classes has shown inhibitory activity against other critical cancer-related enzymes. For example, certain N-heterocyclic carbene complexes have demonstrated the ability to inhibit human topoisomerase I (hTopoI), an enzyme crucial for DNA replication and a target for chemotherapy. nih.gov The structural similarities between these inhibitors and propiophenones suggest a potential avenue for future investigation.

The inhibition of these varied enzymes highlights the pleiotropic effects of this class of compounds, targeting multiple pathways involved in cancer progression.

Anti-ulcer Activity Research of Related Derivatives

Research has demonstrated that chalcones, which share the α,β-unsaturated ketone system with propiophenones, possess significant anti-ulcer properties. derpharmachemica.comderpharmachemica.com These findings suggest that derivatives of this compound could exert similar protective effects on the gastric mucosa.

The anti-ulcer efficacy of related chalcone derivatives has been evaluated using established in vivo rodent models. derpharmachemica.com

Indomethacin-Induced Ulcer Model: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) induce gastric ulcers primarily by inhibiting prostaglandin (B15479496) synthesis. In studies using this model, orally administered chalcone derivatives have been shown to significantly reduce the formation of gastric lesions in rats. derpharmachemica.com The percentage of ulcer protection varies depending on the specific substitutions on the aromatic rings of the chalcone. derpharmachemica.com

Methanol-Induced Ulcer Model: This model is used to assess cytoprotective activity. Chalcone derivatives have also demonstrated protective effects in methanol-induced gastric ulcer models in rats, further confirming their gastroprotective potential. derpharmachemica.com

Table 2: Anti-ulcer Activity of Selected Chalcone Derivatives in an Indomethacin-Induced Rat Model

| Compound | Substituents | % Ulcer Inhibition |

|---|---|---|

| 1g | 4-OCH3 (Ring 1), 4-OCH3 (Ring 2) | 78.4% |

| 1i | 2,4-di-OCH3 (Ring 1), 4-OCH3 (Ring 2) | 82.3% |

| 1j | 3,4-di-OCH3 (Ring 1), 4-OCH3 (Ring 2) | 81.6% |

| 1b | 4-Br (Ring 1), 4-OCH3 (Ring 2) | 51.5% |

Data represents the ulcer inhibition relative to a control group. Sourced from a 2019 study on chalcone derivatives. derpharmachemica.com

The protective action of these related derivatives against gastric injury is attributed to mechanisms beyond simple acid neutralization. derpharmachemica.comnih.gov The proposed cytoprotective mechanisms include:

Antioxidant Activity: Many chalcones possess phenolic groups that have radical-quenching properties. The anti-ulcer effect is believed to stem from their ability to act as antioxidants, scavenging harmful reactive oxygen species (ROS) that contribute to mucosal damage. derpharmachemica.com

Enzyme Protection: The compounds may protect crucial cellular enzymes, such as glutathione (B108866) peroxidase, which are part of the cell's endogenous antioxidant defense system. derpharmachemica.com

Induction of Cytoprotective Proteins: Other natural compounds with cytoprotective effects, such as curcumin (B1669340) and resveratrol, function by activating the Nrf2 signaling pathway. This leads to the expression of protective proteins like heme oxygenase-1 (HO-1), which defends cells against oxidative stress. nih.gov It is plausible that hydroxypropiophenone derivatives could act via similar pathways.

Endocrine Activity and Hormonal Modulation

Given its phenolic structure, this compound belongs to a class of compounds that can potentially interact with the endocrine system. Such compounds are often assessed for their ability to bind to and modulate the activity of nuclear hormone receptors.

The estrogenic or antiestrogenic potential of a compound is typically evaluated through a series of in vitro assays. mdpi.com These methods are designed to screen for interaction with estrogen receptors (ERs) and subsequent modulation of gene expression.

Receptor Binding Assays: These assays measure the ability of a test compound to compete with a radiolabeled natural ligand, such as 17β-estradiol, for binding to the estrogen receptor (ERα or ERβ). A high binding affinity suggests a potential for the compound to interfere with normal estrogen signaling. nih.gov

Cell-Based Reporter Gene Assays: These assays use engineered cell lines (e.g., breast cancer cell lines like T47D or MCF-7) that contain a reporter gene (like luciferase) under the control of an estrogen-responsive promoter. An increase in reporter gene activity in the presence of the compound indicates estrogen agonist activity, while a decrease in hormone-induced activity indicates antagonist action. mdpi.com

While this compound has not been specifically reported in broad screening studies, research on structurally similar flavonoids and other phenolic compounds has shown a wide range of activities. mdpi.comresearchgate.net For example, the position of hydroxyl groups on a flavone (B191248) backbone is critical for its activity, with some derivatives acting as potent androgen receptor antagonists and others as estrogen receptor agonists. mdpi.com Compounds like bisphenol A (BPA), which also has a phenol (B47542) group, are known to bind to the human estrogen-related receptor gamma. nih.gov This highlights the potential for phenolic compounds like this compound to exhibit endocrine-modulating effects, warranting direct investigation to determine its specific activity profile.

Antigonadotropic Effects

An extensive review of scientific literature reveals no specific studies investigating the antigonadotropic effects of this compound. Antigonadotropins are substances that suppress the secretion or activity of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH)—which in turn reduces the production of sex hormones. wikipedia.org This class of drugs is used in the management of hormone-sensitive conditions and includes various chemical structures, such as GnRH analogues and certain progestins like nomegestrol (B1679828) acetate (B1210297) and drospirenone. nih.govnih.gov However, research into substituted propiophenones for this specific pharmacological activity is not apparent in the available data.

| Compound Investigated | Finding on Antigonadotropic Activity |

| This compound | No data available in reviewed literature. |

| Nomegestrol Acetate (a 19-nor-progesterone derivative) | Demonstrated potent antigonadotropic activity by inhibiting ovulation and decreasing LH pulse frequency in women. nih.gov |

| Drospirenone (a synthetic progestogen) | Showed potent antigonadotropic activity in animal models, contributing to its use in hormonal therapies. nih.gov |

V. Mechanistic Investigations at the Molecular Level

Elucidation of Biological Mechanisms of Action

The biological activities of phenolic compounds like 5'-Chloro-2'-hydroxypropiophenone are often rooted in their specific interactions with molecular targets and their ability to disrupt cellular pathways. While direct research on this specific compound is limited, its structural features—a hydroxylated and halogenated aromatic ring attached to a ketone—allow for informed hypotheses based on analogous molecules.

The interaction of a small molecule, or ligand, with a biological receptor is the foundational event for initiating a physiological response. The process is governed by the principles of molecular recognition, where the ligand fits into a specific binding site on the receptor. This binding is stabilized by a variety of non-covalent interactions. For this compound, its functional groups suggest several potential interactions.

The strength and specificity of ligand-receptor binding are determined by the sum of these interactions. Computational tools like molecular docking are essential in rational drug design to predict these binding modes and the affinity of a ligand for its target. nih.gov While specific protein targets for this compound are not extensively documented, its structure is common in molecules that target enzymes or signaling proteins. For instance, many kinase inhibitors feature a substituted aromatic ring that can fit into the ATP-binding pocket. The serotonin (B10506) (5-HT) receptors, which are crucial in neuropsychiatric functions, are also common targets for compounds with similar structural motifs. patsnap.com

Table 1: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Structural Feature Involved | Potential Role in Binding |

|---|---|---|

| Hydrogen Bonding | Phenolic hydroxyl (-OH) group, Carbonyl (C=O) group | The -OH group can act as a hydrogen bond donor, while both the -OH and C=O oxygens can act as acceptors, forming strong, directional interactions with amino acid residues like serine, threonine, or asparagine in a receptor's binding site. |

| Hydrophobic Interactions | Phenyl ring | The nonpolar aromatic ring can interact favorably with hydrophobic pockets in a protein, displacing water molecules and contributing to binding affinity through the hydrophobic effect. |

| Halogen Bonding | Chlorine (-Cl) atom | The chlorine atom possesses a region of positive electrostatic potential (a σ-hole) that can interact favorably with nucleophilic atoms like oxygen or nitrogen on the receptor, acting as a directional halogen bond donor. |

| π-π Stacking | Phenyl ring | The electron-rich aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan, contributing to binding stability. |

| Electrostatic Interactions | Carbonyl group, Chlorine atom | The partial negative charges on the oxygen and chlorine atoms can interact with positively charged residues or metal cofactors within the active site. researchgate.net |

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. nih.gov Phenolic compounds are known to inhibit a variety of enzymes, often by competing with the natural substrate for the active site or by binding to an allosteric site and changing the enzyme's conformation.

Given its structure, this compound could potentially inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. mdpi.comresearchgate.net Inhibition of both pathways is a strategy for developing safer anti-inflammatory drugs. mdpi.com

At a cellular level, disruption can occur through several mechanisms. One common pathway for toxic chemicals involves the induction of oxidative stress. plos.org This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted. While some phenolic compounds are antioxidants, they can also exhibit pro-oxidant activity, particularly in the presence of metal ions, leading to ROS generation that can damage proteins, lipids, and DNA, ultimately disrupting normal cellular functions like cell division. plos.org

Chelation theory explains how the biological activity of a ligand can be significantly enhanced upon forming a complex with a metal ion. wisdomlib.org This is particularly relevant for compounds like this compound, which possesses a bidentate chelation site through its phenolic hydroxyl and adjacent carbonyl oxygen.

According to chelation theory, the formation of a stable metal complex can increase the lipophilicity of the molecule. The positive charge of the metal ion is partially shared with the donor atoms of the ligand, and electron delocalization can occur over the entire chelate ring. This process reduces the polarity of the metal ion, making the resulting complex more lipid-soluble. nih.gov This increased lipophilicity facilitates the penetration of the complex across the lipid-rich membranes of microorganisms, such as bacteria or fungi. nih.gov

Once inside the cell, the metal complex can disrupt vital cellular processes. For instance, the metal ion can bind to essential biomolecules like DNA or enzymes, blocking their normal function. The complex itself might interfere with cellular respiration or generate ROS, leading to cell death. The chelation effectively acts as a vehicle to transport the metal ion to its site of action. This principle has been observed in numerous studies where the antimicrobial or anticancer activity of a ligand was significantly greater in its metal-complexed form. nih.govmdpi.com

Table 2: Key Principles of Chelation Theory

| Principle | Description | Consequence for Bioactivity |

|---|---|---|

| Polarity Reduction | The positive charge of the central metal ion is neutralized by the negative charge of the ligand and delocalized over the chelate ring. | Increases the lipophilicity of the complex. |

| Increased Lipophilicity | The enhanced lipid solubility allows the complex to more easily permeate through the lipid layers of cell membranes. | Facilitates entry into target cells (e.g., bacteria, cancer cells). nih.gov |

| Overton's Concept of Cell Permeability | The lipid membrane surrounding the cell favors the passage of lipid-soluble materials. | The chelate complex can pass through the membrane more readily than the free ligand or metal ion. |

| Tweedy's Chelation Theory | Chelation reduces the metal ion's polarity, which in turn enhances the lipophilic nature of the complex. | This enhancement is a key factor in increasing the molecule's ability to cross biological barriers and exert its effect. |

Reaction Mechanism Studies in Synthesis

The synthesis of this compound and its subsequent reactions are governed by fundamental principles of organic chemistry, including electrophilic aromatic substitution and nucleophilic addition.

The core structure of this compound is typically assembled via an electrophilic aromatic substitution (EAS) reaction, most commonly the Friedel-Crafts acylation. In this reaction, an acyl group (in this case, a propanoyl group) is introduced onto an aromatic ring.

The probable synthetic route involves the reaction of 4-chlorophenol (B41353) with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion ([CH₃CH₂CO]⁺).

Nucleophilic Attack: The electron-rich aromatic ring of 4-chlorophenol acts as a nucleophile, attacking the acylium ion. The directing effects of the substituents on the ring are crucial here. The hydroxyl group (-OH) is a powerful activating group and is ortho, para-directing. The chlorine atom (-Cl) is deactivating but is also ortho, para-directing.

Directing Group Influence: The powerful ortho-directing effect of the hydroxyl group dominates, directing the incoming electrophile to the position adjacent (ortho) to it. This regioselectivity leads to the formation of the 2'-hydroxy isomer.

Aromatization: A base (such as the [AlCl₃OH]⁻ complex) removes a proton from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and yielding the final product. nih.gov

In some cases, a Fries rearrangement of 4-chlorophenyl propanoate can also be used, where an acyl group migrates from a phenolic oxygen to the aromatic ring under the influence of a Lewis acid, also proceeding through an EAS mechanism.

The carbonyl group of this compound is an electrophilic center susceptible to nucleophilic attack. Reactions such as Grignard additions, reductions with hydrides, or aldol reactions introduce a new substituent to the carbonyl carbon. When a non-symmetrical nucleophile is used, this reaction creates a new stereocenter, and the stereochemical outcome becomes important.

The stereoselectivity of such additions is often predicted by established models that consider steric and electronic effects.

Cram's Rule and the Felkin-Anh Model: These models are used to predict the major diastereomer formed from the nucleophilic attack on a chiral ketone or aldehyde. For an achiral ketone like this compound, the initial addition will produce a racemic mixture unless a chiral reagent or catalyst is used. However, if the molecule were to undergo a subsequent reaction at a different position, the existing stereocenter would influence the stereochemistry of the second. The Felkin-Anh model, a widely accepted refinement, posits that the nucleophile will approach the carbonyl carbon from the least hindered trajectory, typically anti-periplanar to the largest substituent on the adjacent carbon.

Influence of Nucleophile Reactivity: The stereoselectivity of a nucleophilic addition can be highly dependent on the reactivity of the nucleophile. Highly reactive nucleophiles often react faster and with lower selectivity, as the reaction rate may approach the diffusion limit, diminishing the energy differences between the transition states that lead to different stereoisomers. nih.gov Conversely, weaker, more selective nucleophiles can provide a higher degree of stereocontrol.

The electronic properties of the substituted phenyl ring in this compound can influence the reactivity of the carbonyl group, but its distance from the reaction center means it is unlikely to have a significant direct impact on the stereochemical outcome of the nucleophilic addition.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Arachidonic acid |

| 4-Chlorophenol |

| 4-Chlorophenyl propanoate |

| Phenylalanine |

| Propanoyl chloride |

| Propanoic anhydride |

| Prostaglandins |

| Serine |

| Threonine |

| Tryptophan |

| Tyrosine |

| Asparagine |

Photoenol Intermediates and Mechanisms of Leaving Group Release

The photochemical behavior of o-hydroxy aromatic ketones, such as this compound, is characterized by the formation of transient photoenol intermediates. This process, known as photoenolization, is a light-induced intramolecular hydrogen transfer from the phenolic hydroxyl group to the carbonyl oxygen. The subsequent reactivity of these intermediates is crucial for understanding the mechanisms of leaving group release from related compounds.

Upon absorption of UV light, this compound is promoted to an excited singlet state. From this state, two primary pathways can lead to the formation of photoenols. The first involves intersystem crossing to a triplet excited state, which then undergoes intramolecular hydrogen abstraction to form a triplet 1,4-biradical. This biradical can then relax to form two isomeric ground-state photoenols, the (E)- and (Z)-photoenols. The second pathway involves direct enolization from the lowest excited singlet state, which typically yields only the (Z)-isomer. nih.gov

The (Z)-photoenol has a geometry that allows for a rapid, intramolecular hydrogen back-transfer, leading to the reformation of the starting ketone. In contrast, the reketonization of the (E)-photoenol requires an intermolecular proton transfer, which is a slower process. acs.org This results in the (E)-photoenol having a significantly longer lifetime, especially in non-polar solvents. acs.org

In derivatives of o-hydroxypropiophenone where a leaving group is present on the α-carbon of the propiophenone (B1677668) side chain, the formation of these photoenol intermediates facilitates the release of the leaving group. The mechanism of release is believed to proceed through the tautomerization of the photoenol, which creates a driving force for the elimination of the leaving group.

The efficiency of the leaving group release is dependent on the lifetime of the photoenol intermediate and the nature of the leaving group itself. nih.gov Generally, only moderately good to excellent leaving groups are released efficiently within the photoenol lifetime. nih.gov The presence of the electron-withdrawing chloro group at the 5'-position of the aromatic ring is expected to influence the electronic properties of the excited state and the stability of the photoenol intermediates, thereby affecting the kinetics of leaving group release.

| Intermediate | λmax (nm) | Lifetime | Parent Compound | Solvent |

| Triplet Biradical | ~430 | ~3 µs | o-hydroxyacetophenone | Ethanol (B145695) |

| (Z)-Photoenol | ~400 | ~10 µs | o-hydroxyacetophenone | Ethanol |

| (E)-Photoenol | ~350 | ~72 µs | 2,4-dihydroxyacetophenone | Ethanol |

| Triplet Enol (3E) | ~340 | Short-lived | 2,5-dimethylphenacyl benzoate | Methanol |

| Photoenols | ~390 | Long-lived | 2,5-dimethylphenacyl benzoate | Methanol |

This table is illustrative and based on data from analogous compounds. The exact values for this compound may differ.

The study of these photoenol intermediates and their reactivity provides fundamental insights into the photochemistry of o-hydroxy aromatic ketones and is essential for the design of photoremovable protecting groups and other light-sensitive molecular systems.

Vi. Computational and Theoretical Chemistry Applications

Quantum Chemical Methodologies in Drug Design and Toxicity Prediction

Quantum chemical methods are instrumental in elucidating the electronic structure and properties of molecules, which are fundamental to their reactivity and biological activity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5'-Chloro-2'-hydroxypropiophenone, DFT calculations can provide insights into several key properties. DFT studies on substituted phenols and similar aromatic compounds have been used to calculate geometric structures, vibrational frequencies, and electronic properties like electrostatic potential (ESP) distribution. nih.gov For instance, in related chloro-phenolic compounds, DFT has been employed to understand the effects of substituents on the electronic charge distribution and reactivity. mdpi.com

A key application of DFT is the calculation of molecular descriptors that are crucial for understanding and predicting a molecule's behavior. These descriptors for this compound would include:

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For this compound, the ESP would highlight the electron-rich areas around the hydroxyl and carbonyl oxygen atoms and the electron-deficient regions, providing clues about its interaction with biological targets. nih.gov

Mulliken and Natural Atomic Charges: These calculations provide the charge distribution on each atom, offering a quantitative measure of the electronic effects of the chloro and propiophenone (B1677668) substituents on the aromatic ring. nih.gov

Such DFT-derived parameters are invaluable for designing new molecules with tailored electronic properties for specific applications in drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity, respectively. nih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure. acs.org

For this compound, QSAR and QSTR studies would involve the following steps:

Data Set Compilation: A dataset of structurally related phenolic compounds with known biological activities or toxicities would be assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors (often derived from DFT calculations), would be calculated for each compound in the dataset, including this compound. acs.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the observed activity or toxicity. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov

| QSAR/QSTR Modeling Step | Description | Relevance to this compound |

| Data Set Compilation | Gathering experimental data on activity/toxicity for a series of related compounds. | A set of substituted hydroxypropiophenones with measured biological or toxicological data would be required. |

| Descriptor Calculation | Computing numerical values that represent the chemical's structure and properties. | Descriptors like logP, molecular weight, polar surface area, and DFT-derived parameters would be calculated. |

| Model Development | Using statistical methods to correlate descriptors with activity/toxicity. | A mathematical equation would be generated to predict the properties of this compound. |

| Model Validation | Assessing the accuracy and predictive ability of the model. | Ensures the reliability of the predictions made for this compound. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and interactions over time.

Conformational Analysis and Prediction of Stereoselectivity

Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of this compound. This would involve rotating the bonds in the propiophenone side chain and calculating the energy of each resulting conformation. The results would provide a potential energy surface, with the valleys representing stable conformers. Understanding the preferred conformation is essential for predicting how the molecule will bind to a receptor or enzyme active site.

Furthermore, if the molecule were to be used in a stereoselective synthesis, computational methods could help predict the stereochemical outcome. By modeling the transition states of the reaction, it is possible to determine which diastereomeric or enantiomeric product is energetically favored.

Enzyme-Substrate Binding and Catalytic Mechanisms (e.g., in Enzymatic Enantioselective Synthesis of Hydroxypropiophenones)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is particularly relevant for understanding how this compound might interact with a biological target, such as an enzyme.

For instance, in the context of enzymatic synthesis, studies have shown the use of enzymes like benzoylformate decarboxylase from Pseudomonas putida for the enantioselective synthesis of (S)-2-hydroxypropiophenone. nih.gov Molecular docking could be used to simulate the binding of this compound or its precursors into the active site of such an enzyme. The docking results would provide information on:

Binding Affinity: A scoring function estimates the strength of the interaction between the ligand and the enzyme.

Binding Pose: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the ligand. frontiersin.org

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the enzyme-substrate complex and to elucidate the catalytic mechanism at an atomic level. youtube.commdpi.com MD simulations track the movements of atoms over time, providing a dynamic picture of the molecular interactions and conformational changes that occur during the enzymatic reaction. semanticscholar.org

Advanced Prediction Models for Chemical Reactivity and Bioactivity Profiles

Beyond traditional QSAR, more advanced computational models are being developed to predict the chemical reactivity and bioactivity profiles of compounds like this compound. These models often leverage machine learning and large datasets of chemical information.

Predictive models for chemical reactivity can utilize quantum mechanical calculations to determine activation energies for various reactions, such as oxidation or nucleophilic substitution. For phenolic compounds, computational models have been used to predict their reactivity towards radicals, which is relevant to their antioxidant properties and potential toxicity mechanisms. acs.org The Hammett parameter (σ) for the chloro- and hydroxypropiophenone substituents can be used in linear free-energy relationships to predict reaction rate constants. mdpi.com

Vii. Environmental and Toxicological Considerations in Research Context

Ecotoxicity Studies

Ecotoxicity studies are fundamental to predicting the potential harm a chemical substance may pose to ecosystems. These studies often use model organisms to assess acute and chronic toxicity.